4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Brand Name: Vulcanchem
CAS No.: 154440-77-4
VCID: VC20837740
InChI: InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1
SMILES: C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl
Molecular Formula: C21H20ClFNO+
Molecular Weight: 356.8 g/mol

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

CAS No.: 154440-77-4

Cat. No.: VC20837740

Molecular Formula: C21H20ClFNO+

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium - 154440-77-4

Specification

CAS No. 154440-77-4
Molecular Formula C21H20ClFNO+
Molecular Weight 356.8 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol
Standard InChI InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1
Standard InChI Key CESYFZMRVQIRNB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl
Canonical SMILES C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is a pyridinium derivative with the molecular formula C21H20ClFNO+ and a molecular weight of 356.8 g/mol . This compound is registered with the Chemical Abstracts Service (CAS) under the number 154440-77-4 . In scientific literature, it is commonly referred to as RHPP+ ion, although per requirements, we will use the full chemical name throughout this article . The compound is also known by its IUPAC name: 4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol .

Structural Features

The chemical structure of 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium features a pyridine ring substituted with a 4-chlorophenyl group at position 4 and a hydroxybutyl chain at the nitrogen position . The hydroxybutyl chain is further substituted with a 4-fluorophenyl group at the terminal carbon . This complex arrangement of functional groups contributes to the compound's unique chemical and biological properties. The positively charged nitrogen in the pyridinium ring gives the molecule its cationic character, which significantly influences its interaction with biological systems .

Key Physical and Chemical Properties

The molecule contains multiple functional groups that determine its physical and chemical behavior. The presence of halogen atoms (chlorine and fluorine) enhances the compound's biological activity and lipophilicity, making it of interest in pharmaceutical research . The hydroxy group contributes to its potential solubility in polar solvents and may influence its interaction with biological targets . Table 1 summarizes the key properties of this compound.

PropertyValue/Description
Molecular FormulaC21H20ClFNO+
Molecular Weight356.8 g/mol
CAS Number154440-77-4
InChIKeyCESYFZMRVQIRNB-UHFFFAOYSA-N
Functional GroupsPyridinium ring, chlorophenyl group, fluorophenyl group, hydroxyl group
Physical StateNot specified in available data
SolubilityLikely soluble in polar solvents due to hydroxyl group and ionic character

Synthetic Pathways and Preparation Methods

Metabolic Formation

One of the significant aspects of 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is its formation as a metabolite of reduced haloperidol (RHP) . Research has demonstrated that this compound (referred to as RHPP+ in metabolic studies) is formed through cytochrome P450-mediated metabolism . The metabolic pathway involves the transformation of reduced haloperidol to 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium through enzymatic oxidation reactions .

Enzymatic Catalysis

The formation of 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is primarily catalyzed by specific cytochrome P450 enzymes. In vitro studies using human liver microsomal preparations and recombinant human cytochrome P450 enzymes have shown that P450s 3A4, 3A5, and 3A7 are the principal enzymes capable of catalyzing this reaction . These findings were validated through correlation studies across liver preparations, suggesting that the same enzymes were responsible for both the formation of HPP+ (from haloperidol) and RHPP+ (from reduced haloperidol) .

Kinetic Parameters

ParameterValueEnzyme System
Km for RHPP+ formation64 ± 4 μMRecombinant P450 3A4
Primary catalyzing enzymesP450 3A4, 3A5, 3A7Human liver microsomes
Reaction typeOxidative metabolismCytochrome P450-mediated

Biochemical Significance and Metabolic Pathways

Relation to Haloperidol Metabolism

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium holds significant importance in the context of haloperidol metabolism . Haloperidol is an antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. The metabolism of haloperidol and its reduced form involves cytochrome P450-mediated pathways that lead to the formation of pyridinium metabolites, including 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of haloperidol treatment.

Pharmacological Implications and Applications

Neurotoxicity Considerations

The formation of pyridinium metabolites, including 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, has been associated with potential neurotoxicity concerns . Research has indicated that haloperidol can undergo cytochrome P450-mediated metabolism to potentially neurotoxic pyridinium metabolites . This aspect is particularly relevant in the context of long-term haloperidol treatment and its safety profile. Understanding the formation and properties of 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is therefore crucial for assessing the risk-benefit ratio of haloperidol therapy.

Pharmaceutical Research Applications

The structural complexity of 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents . The presence of halogen atoms (chlorine and fluorine) enhances the compound's biological activity and lipophilicity, which are important considerations in drug design . Furthermore, the hydroxyl group may influence interactions with biological targets, potentially conferring specific pharmacological properties .

Analytical Applications

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium serves as an important analytical marker in drug metabolism studies . The detection and quantification of this compound in biological samples can provide valuable information about haloperidol metabolism and pharmacokinetics. This application is particularly relevant in therapeutic drug monitoring, pharmacovigilance, and personalized medicine approaches to optimize haloperidol dosing and minimize adverse effects.

FormPurityTypical PackagingPrice Range (2025)
Chloride saltMin. 95%5mg to 100mg€348.00 to €2,322.00

Current Research Directions

Current research involving 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium focuses on several areas, including:

  • Detailed characterization of its role in haloperidol metabolism and potential contribution to side effects

  • Investigation of structure-activity relationships to inform drug design

  • Development of analytical methods for its detection in biological samples

  • Exploration of potential biological activities beyond its role as a metabolite

These research directions highlight the ongoing scientific interest in this compound and its potential significance in pharmaceutical and biomedical fields.

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